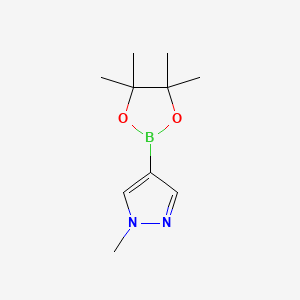
methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms within the ring, which can exhibit a variety of biological activities and are often used in medicinal chemistry as scaffolds for drug development 10.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, which can be used to prepare biologically active compounds . Another method involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole, which can be further processed to obtain triazole carboxylic acids10. Additionally, 4-methyl-5-phenyl-(1,2,4)-triazoles have been synthesized and identified as selective inhibitors, showcasing the potential of triazoles in therapeutic applications .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectroscopy. For example, the crystal structure of a triazole-thione derivative was determined using XRD, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . Similarly, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by spectroscopic data and single crystal X-ray diffraction .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, which can be influenced by substituents on the triazole ring . The chemistry of these compounds can be complex, with reactions such as fragmentation on electron impact, as observed in mass spectral studies . Additionally, triazoles can be used as templates for the synthesis of other heterocyclic compounds, demonstrating their versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the linear and nonlinear optical susceptibilities of a triazole compound were investigated using theoretical calculations, revealing properties such as negative birefringence and second-order optical susceptibility . These properties are important for applications in materials science, particularly in the development of optical devices.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is synthesized through various methods, including oriented synthesis and reactions involving phenyl acetylene, sodium azide, and methyl iodide. The approaches highlight easy availability of starting materials, high stereoselectivity, and good overall yield (Liu et al., 2015).
- Structural and Luminescence Studies : The compound has been used in the synthesis and characterization of Cd(II) and Zn(II) complexes. An interesting phenomenon of in situ decarboxylic reaction was observed, contributing to the understanding of luminescence in these complexes (Zhao et al., 2014).
Applications in Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : It serves as an intermediate in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and pyrazoles, highlighting its role in creating biologically active substances with a wide action spectrum (Hotsulia & Fedotov, 2019).
- Polymer-Supported Synthesis : The compound is instrumental in polymer-supported synthesis, especially in developing 1,2,4-triazoles using 1,3-oxazolium-5-olates as intermediates, showcasing its utility in combinatorial chemistry (Samanta & Yli-Kauhaluoma, 2005).
Photophysical Chemistry
- Chromogenic and Fluorescence Studies : Its derivatives are utilized in photophysical studies, such as investigating chromogenic responses to metal ions like Hg2+, contributing significantly to the development of selective probes in aqueous solutions (Li et al., 2018).
Therapeutic Research
- Antimicrobial Agents : Derivatives of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate have been synthesized and characterized as potential antimicrobial agents, indicating its relevance in pharmaceutical research (Bhat et al., 2016).
Crystallography
- Crystal Structure Analysis : The crystal structures of its derivatives have been studied, providing insights into molecular interactions and aiding in the development of active α-glycosidase inhibition agents (Gonzaga et al., 2016).
Propriétés
IUPAC Name |
methyl 5-methyl-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCIHCDLVYSDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378990 |
Source


|
| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
CAS RN |
7673-93-0 |
Source


|
| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














